molecular formula C12H12F3N3O B2391489 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-80-8

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2391489
CAS No.: 478049-80-8
M. Wt: 271.243
InChI Key: UFNBHNWNVMMUCR-UHFFFAOYSA-N
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Description

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C12H12F3N3O. It is known for its unique structure, which includes a trifluoromethyl group, a morpholino group, and a nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile typically involves the reaction of 6-methyl-2-chloronicotinonitrile with morpholine in the presence of a base such as potassium carbonate. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholino group can interact with various enzymes and receptors, modulating their activity. The nicotinonitrile core is crucial for binding to specific molecular targets, influencing pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-chloronicotinonitrile: Lacks the morpholino and trifluoromethyl groups, resulting in different chemical properties.

    2-Morpholino-4-(trifluoromethyl)nicotinonitrile: Similar structure but without the methyl group at the 6-position.

    4-(Trifluoromethyl)nicotinonitrile: Lacks both the morpholino and methyl groups.

Uniqueness

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of all three functional groups: the trifluoromethyl group, the morpholino group, and the nicotinonitrile core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methyl-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-2-4-19-5-3-18/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNBHNWNVMMUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)N2CCOCC2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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